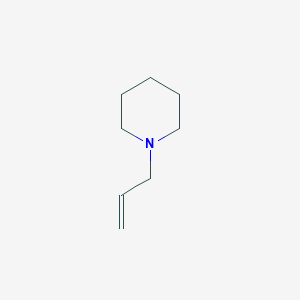

1-allylpiperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-prop-2-enylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGMSGYKSGNPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162712 | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-67-4 | |

| Record name | 1-(2-Propen-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Allylpiperidine from Piperidine and Allyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-allylpiperidine, a valuable building block in organic synthesis and medicinal chemistry. The synthesis is achieved through the nucleophilic substitution reaction between piperidine and allyl bromide. This document details the reaction mechanism, optimized experimental protocols, and thorough characterization of the final product. All quantitative data is presented in structured tables, and a logical workflow of the synthesis is provided as a Graphviz diagram. This guide is intended to be a practical resource for researchers in academic and industrial settings.

Introduction

Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen via N-alkylation is a fundamental transformation in medicinal chemistry, allowing for the modulation of a compound's physicochemical properties and biological activity. The synthesis of this compound from piperidine and allyl bromide is a classic example of such an N-alkylation reaction. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.

Reaction and Mechanism

The overall reaction is as follows:

Piperidine + Allyl Bromide → this compound Hydrobromide

In the presence of a base, the hydrobromide salt is neutralized to yield the free amine, this compound.

This compound Hydrobromide + Base → this compound + Salt + Water

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), and in the presence of a mild base, like potassium carbonate (K₂CO₃), to neutralize the hydrobromic acid (HBr) formed as a byproduct.[1] The base prevents the protonation of the piperidine starting material, which would render it non-nucleophilic.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| Piperidine | Reagent grade, ≥99% |

| Allyl bromide | Reagent grade, ≥98% |

| Potassium carbonate (K₂CO₃) | Anhydrous, powdered |

| Acetonitrile (CH₃CN) | Anhydrous |

| Diethyl ether (Et₂O) | Anhydrous |

| Saturated aq. NaHCO₃ | |

| Brine (Saturated aq. NaCl) | |

| Anhydrous magnesium sulfate (MgSO₄) | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard glassware |

3.2. Safety Precautions

-

Piperidine: Highly flammable, toxic, and corrosive. Causes severe skin burns and eye damage.[2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Allyl Bromide: Highly flammable, toxic, and a lachrymator. May cause genetic defects and cancer.[3] Handle in a well-ventilated fume hood with appropriate PPE.

-

Acetonitrile: Flammable and toxic. Handle with care.

-

Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.

3.3. Synthetic Procedure

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add allyl bromide (1.1 eq.) to the stirred suspension. The slow addition helps to control the exothermic reaction and minimize the formation of quaternary ammonium salts.[4]

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70 °C) and maintain for 4-6 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by distillation under reduced pressure to obtain the pure this compound.

Quantitative Data Summary

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Piperidine | 1.0 equivalent | [1] |

| Allyl bromide | 1.1 equivalents | [1] |

| Base (K₂CO₃) | 1.5 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous Acetonitrile or DMF | [1] |

| Temperature | Room temperature to 70 °C | [1] |

| Reaction Time | Several hours to overnight | [1][4] |

| Yield | ||

| Expected Yield | < 70% (general N-alkylation) | [1] |

Characterization Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.1 (m, 2H, -CH=CH ₂), ~2.9 (d, 2H, -NCH ₂-CH=), ~2.3 (t, 4H, piperidine α-CH₂), ~1.5 (m, 4H, piperidine β-CH₂), ~1.4 (m, 2H, piperidine γ-CH₂). |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~135 (-C H=CH₂), ~117 (-CH=C H₂), ~62 (-NC H₂-CH=), ~55 (piperidine α-C), ~26 (piperidine β-C), ~24 (piperidine γ-C). |

| IR (Infrared Spectroscopy) | Expected characteristic peaks (cm⁻¹): ~3070 (C-H stretch, alkene), ~2930, ~2850 (C-H stretch, alkane), ~1640 (C=C stretch, alkene), ~1150 (C-N stretch). |

| MS (Mass Spectrometry) | Expected molecular ion peak (m/z): 125.21 [M]⁺. |

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Logical and Experimental Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via N-alkylation of piperidine with allyl bromide is a robust and straightforward procedure. Careful control of reaction conditions, particularly the slow addition of the alkylating agent and the use of a suitable base and solvent, is crucial for achieving a good yield and minimizing side products. The detailed protocol and characterization data provided in this guide serve as a valuable resource for chemists involved in the synthesis of piperidine derivatives for various applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Allylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allylpiperidine, also known as 1-allylpiperidine, is a substituted heterocyclic amine with a piperidine ring N-substituted with an allyl group. The piperidine motif is a crucial scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Understanding the physicochemical properties of N-allylpiperidine is fundamental for its application in drug design, synthesis, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of N-allylpiperidine, detailed experimental protocols for their determination, and a summary of its known biological context.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. A summary of the key physicochemical properties of N-allylpiperidine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅N | [2] |

| Molecular Weight | 125.21 g/mol | [2] |

| Melting Point | 51-52 °C | |

| Boiling Point | 152 °C | |

| Density | 0.9108 g/cm³ (rough estimate) | |

| Water Solubility | Not miscible or difficult to mix in water | [3] |

| pKa (of conjugate acid) | 9.65 (at 25 °C) | |

| logP (calculated) | 1.8 (XLogP3-AA) | [2][4] |

| logP (experimental) | Data not available in the searched literature. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and molecular modeling. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the N-allylpiperidine conjugate acid can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.

Methodology:

-

Sample Preparation: A known concentration of N-allylpiperidine is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the N-allylpiperidine is protonated (the half-equivalence point).

Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a direct and widely accepted technique for its determination.

Methodology:

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known amount of N-allylpiperidine is dissolved in the aqueous phase.

-

Partitioning: A known volume of the N-allylpiperidine solution is mixed with a known volume of the saturated n-octanol in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Measurement: The concentration of N-allylpiperidine in the aqueous phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC-MS, or HPLC).

-

Calculation: The concentration in the n-octanol phase is calculated by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[5]

Workflow for logP determination by the shake-flask method.

Synthesis of N-Allylpiperidine

The synthesis of N-allylpiperidine can be achieved through the N-alkylation of piperidine with an allyl halide. A more general and modern approach for the synthesis of N-allylpiperidine derivatives involves the reaction of the corresponding piperidine with an allylic carbonate in the presence of a palladium catalyst.[6][7]

A representative synthesis protocol for an N-allylpiperidine derivative is described in the literature, which can be adapted for the synthesis of the parent N-allylpiperidine.[6][7]

General Protocol:

-

Reaction Setup: A flask is charged with the piperidine derivative, an allylic carbonate (acting as the allylating agent), and a palladium catalyst (e.g., PdCl₂ or Pd/C) under an inert atmosphere.[6][7]

-

Reaction: The reaction mixture is heated and stirred for a specified period.[6][7]

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl ether).[6]

-

Purification: The organic phase is washed, dried, and the solvent is evaporated. The resulting residue can be further purified by methods such as distillation or chromatography to yield the N-allylpiperidine product.[6]

General synthesis workflow for N-allylpiperidine.

Biological Activity and Signaling Pathways

It is important to note that piperine, an alkaloid containing a piperidine moiety, has been shown to exhibit numerous pharmacological effects, including antiproliferative, antioxidant, and anti-inflammatory activities.[9] Mechanistic studies on piperine have indicated its ability to modulate various signaling pathways. For instance, piperine has been reported to induce cellular stresses and apoptosis through the JNK signaling pathway in hepatocellular carcinoma cells.[10] Furthermore, piperine has been shown to inhibit TGF-β signaling pathways, which are involved in processes like epithelial-mesenchymal transition (EMT) in cancer.[10]

The biological activity of N-allylpiperidine itself is not well-documented in the context of specific signaling pathways. However, its structural similarity to other biologically active piperidines suggests potential for interaction with various biological targets. Further research is required to elucidate the specific pharmacological profile and mechanism of action of N-allylpiperidine.

Signaling pathways affected by piperine, a related compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of N-allylpiperidine, along with standardized experimental protocols for their determination. The presented data and methodologies are crucial for researchers and professionals in the fields of medicinal chemistry and drug development. While the specific biological activities and interactions with signaling pathways for N-allylpiperidine remain an area for further investigation, the established importance of the piperidine scaffold in pharmacology suggests that N-allylpiperidine and its derivatives may hold significant therapeutic potential. Future studies are warranted to fully characterize its pharmacological profile and elucidate its mechanisms of action.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14446-67-4 [chemicalbook.com]

- 4. 2-Allylpiperidine | C8H15N | CID 10510857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rc.usf.edu [rc.usf.edu]

- 6. EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives - Google Patents [patents.google.com]

- 7. Process for preparation of N-allyl-piperidine derivatives - Patent 0249145 [data.epo.org]

- 8. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformational Analysis of 1-Allylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allylpiperidine, a substituted saturated heterocycle, possesses a flexible structure characterized by a dynamic conformational equilibrium. Understanding its three-dimensional structure and the energetic landscape of its conformers is crucial for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This technical guide provides a comprehensive overview of the structural features and conformational analysis of this compound. While direct experimental data for this compound is limited in the current literature, this guide extrapolates from well-studied analogous N-substituted piperidine systems to present a detailed analysis. It covers the primary chair conformations, the orientation of the N-allyl group, and the rotational barriers involved. Detailed hypothetical experimental and computational protocols for the complete conformational characterization of this compound are also presented.

Introduction: The Structural Significance of this compound

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The introduction of an allyl group at the nitrogen atom in this compound introduces additional conformational complexity, influencing its steric and electronic properties. The flexibility of the piperidine ring, combined with the rotation of the allyl group, results in a complex potential energy surface with multiple local minima. The relative populations of these conformers can significantly impact the molecule's interaction with biological targets and its overall physicochemical properties.

A thorough conformational analysis is therefore essential for rational drug design and the development of novel materials incorporating this moiety. This guide will delve into the key conformational features of this compound, drawing parallels with closely related N-substituted piperidines.

Structural Features and Conformational Landscape

The piperidine ring in this compound, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The primary conformational isomerism arises from the orientation of the allyl group attached to the nitrogen atom, which can be either axial or equatorial .

Furthermore, rotation around the N-C(allyl) bond introduces additional conformers. The conformational equilibrium is governed by a combination of steric and electronic effects, including gauche interactions and potential allylic strain.

Chair Conformations and N-Allyl Orientation

The two primary chair conformations of this compound involve the allyl group in either an equatorial or an axial position.

-

Equatorial Conformer: The allyl group extends from the equator of the piperidine ring. This conformation is generally expected to be the more stable due to reduced steric hindrance with the axial hydrogens on the ring.

-

Axial Conformer: The allyl group is oriented along the principal axis of the ring, leading to potential 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

The energy difference between these two conformers is a key parameter in understanding the conformational preference of the molecule.

Rotational Isomers of the Allyl Group

Rotation around the N-CH₂ (allyl) bond leads to different spatial arrangements of the vinyl group relative to the piperidine ring. The potential energy surface for this rotation is expected to have multiple minima and maxima, corresponding to staggered and eclipsed conformations.

Quantitative Conformational Analysis

Table 1: Calculated Conformational Energies of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial-Allyl (anti) | DFT (B3LYP/6-31G) | 0.00 (Reference) | Value to be determined |

| Equatorial-Allyl (gauche) | DFT (B3LYP/6-31G) | Value to be determined | Value to be determined |

| Axial-Allyl (anti) | DFT (B3LYP/6-31G) | Value to be determined | Value to be determined |

| Axial-Allyl (gauche) | DFT (B3LYP/6-31G) | Value to be determined | Value to be determined |

Note: These values are placeholders and would need to be determined by specific computational studies on this compound.

Table 2: Key Dihedral Angles for Low-Energy Conformers of this compound

| Dihedral Angle | Equatorial-Allyl (anti) | Axial-Allyl (anti) |

| C6-N1-C2-C3 | Value to be determined | Value to be determined |

| C2-N1-Cα-Cβ | Value to be determined | Value to be determined |

| N1-Cα-Cβ-Cγ | Value to be determined | Value to be determined |

Note: Cα, Cβ, and Cγ refer to the carbons of the allyl group (N-CH₂-CH=CH₂). These values are placeholders.

Table 3: Rotational Barriers in this compound

| Rotational Process | Method/Basis Set | Calculated Barrier (kcal/mol) |

| Ring Inversion (Equatorial ⇌ Axial) | DFT (M06-2X/6-311+G(d,p)) | Value to be determined |

| N-C(allyl) Bond Rotation | DFT (M06-2X/6-311+G(d,p)) | Value to be determined |

Note: These values are placeholders and represent key targets for computational investigation.

Experimental and Computational Protocols

A combination of experimental and computational techniques is required for a comprehensive conformational analysis of this compound.

Experimental Protocols

Objective: To determine the conformational equilibrium and dynamics of this compound in solution.

Methodology:

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H and ¹³C NMR Spectra Acquisition: Standard 1D ¹H and ¹³C{¹H} NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei for unambiguous assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, further confirming assignments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence and intensity of NOE/ROE cross-peaks between the allyl protons and the piperidine ring protons can provide crucial information about the preferred orientation of the allyl group.

-

-

Variable Temperature (VT) NMR:

-

Spectra are recorded over a range of temperatures (e.g., from 298 K down to 183 K).

-

At lower temperatures, the rate of conformational interconversion may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers.

-

Coalescence temperatures and line-shape analysis can be used to determine the free energy barrier (ΔG‡) for ring inversion.

-

-

Coupling Constant Analysis: The magnitude of vicinal ¹H-¹H coupling constants (³JHH) within the piperidine ring can be used to estimate the dihedral angles and, consequently, the ring puckering and the preferred chair conformation.

Objective: To determine the gas-phase molecular structure and conformational composition of this compound.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Diffraction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam. The electrons are scattered by the molecules, producing a diffraction pattern.

-

Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a pattern of concentric rings.

-

Data Analysis:

-

The diffraction intensities are measured as a function of the scattering angle.

-

The experimental scattering data is converted into a molecular scattering curve.

-

A theoretical model of the molecular structure, including bond lengths, bond angles, and dihedral angles for various conformers, is constructed.

-

The theoretical scattering curve is fitted to the experimental data by refining the structural parameters and the relative abundances of the conformers. This process often involves constraints from computational chemistry to be reliable.

-

Computational Chemistry Protocols

Objective: To model the conformational landscape of this compound, calculate the relative energies of conformers, and determine the energy barriers for interconversion.

Methodology:

-

Conformational Search:

-

An initial conformational search is performed using molecular mechanics (e.g., with the MMFF94 force field) to identify a set of low-energy conformers.

-

-

Geometry Optimization and Frequency Calculations:

-

The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A common choice is the B3LYP functional with a basis set such as 6-31G(d).

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more robust method and a larger basis set, for example, M06-2X with 6-311+G(d,p).

-

-

Potential Energy Surface (PES) Scan:

-

To determine the rotational barriers, a relaxed PES scan is performed by systematically varying the key dihedral angles (e.g., the C2-N1-Cα-Cβ dihedral for N-allyl rotation) while allowing all other geometric parameters to relax.

-

-

Transition State Search:

-

The transition state for ring inversion can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the ring inversion motion.

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the key conformational processes in this compound.

Spectroscopic Profile of 1-Allylpiperidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-allylpiperidine, a valuable building block in organic synthesis and pharmaceutical research. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound, also known as N-allylpiperidine, is a tertiary amine with the chemical formula C₈H₁₅N. Its structure consists of a piperidine ring N-substituted with an allyl group.

Molecular Weight: 125.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.89 - 5.75 | m | =CH- | |

| 5.11 - 5.03 | m | =CH₂ | |

| 2.95 | d | 6.6 | -CH₂- (allyl) |

| 2.35 | t | 5.4 | -CH₂- (piperidine, α to N) |

| 1.57 - 1.49 | m | -CH₂- (piperidine, β to N) | |

| 1.42 - 1.35 | m | -CH₂- (piperidine, γ to N) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | =CH- |

| 117.8 | =CH₂ |

| 62.3 | -CH₂- (allyl) |

| 54.7 | -CH₂- (piperidine, α to N) |

| 26.2 | -CH₂- (piperidine, β to N) |

| 24.5 | -CH₂- (piperidine, γ to N) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H stretch (alkene) |

| 2934 | Strong | C-H stretch (alkane) |

| 2853 | Strong | C-H stretch (alkane) |

| 2795 | Medium | C-H stretch (alkane) |

| 1642 | Medium | C=C stretch (alkene) |

| 1443 | Medium | C-H bend (alkane) |

| 993 | Strong | =C-H bend (alkene, out-of-plane) |

| 910 | Strong | =C-H bend (alkene, out-of-plane) |

Sample phase: Liquid film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 125 | 25 | [M]⁺ (Molecular Ion) |

| 124 | 100 | [M-H]⁺ |

| 98 | 20 | [M-C₂H₃]⁺ |

| 84 | 95 | [M-C₃H₅]⁺ (piperidine ring fragment) |

| 70 | 15 | |

| 56 | 20 | |

| 41 | 40 | [C₃H₅]⁺ (allyl cation) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the mass spectrometer, the molecules are ionized using electron ionization (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer. The detector records the abundance of each ion.

Visualizations

Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Reaction Mechanism of 1-Allylpiperidine Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylpiperidine is a valuable synthetic intermediate and a structural motif found in various biologically active compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, and its N-functionalization allows for the exploration of chemical space and the modulation of pharmacological properties. The introduction of an allyl group at the nitrogen atom provides a versatile handle for further chemical transformations, such as metathesis, hydroformylation, or oxidation, making this compound a key building block in the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core reaction mechanism for the formation of this compound, detailed experimental protocols, and a summary of relevant quantitative data.

Core Reaction Mechanism: Nucleophilic Substitution

The most common and straightforward method for the synthesis of this compound is the N-alkylation of piperidine with an allyl halide, typically allyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this mechanism, the piperidine molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the allyl bromide, which is the carbon atom bonded to the bromine. This nucleophilic attack occurs in a single, concerted step where the nitrogen-carbon bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group.

The initial product of this reaction is the 1-allylpiperidinium bromide salt. In the presence of a base, or if excess piperidine is used, the piperidinium salt is deprotonated to yield the final product, this compound, and the corresponding ammonium salt.[1] To drive the reaction to completion and to avoid the accumulation of the salt which can slow down the reaction, a base such as potassium carbonate is often added.[1][2]

Alternative Synthetic Methodologies

While direct N-alkylation is the most common route, other methods for the synthesis of this compound and related structures have been developed, offering alternative approaches that may be advantageous in specific contexts.

Palladium-Catalyzed Allylation

Palladium-catalyzed allylation reactions can also be employed for the N-allylation of amines. In one approach, N-allyl pyridinium salts are converted to alkylidene dihydropyridines in the presence of a base. These intermediates can then act as nucleophiles towards (π-allyl)Pd(II) electrophiles, leading to the allylated product.[3]

Biocatalytic N-Allylation

Enzymatic methods provide a sustainable and selective alternative for N-allylation. Biocatalytic systems using reductive aminases can achieve the N-allylation of secondary amines.[4] These reactions often proceed under mild conditions and can exhibit high selectivity, avoiding over-alkylation and reduction of the alkene moiety.

Quantitative Data Summary

The yield of this compound synthesis is influenced by various factors including the choice of solvent, base, temperature, and reaction time. Below is a summary of representative data from the literature for the N-alkylation of piperidine.

| Allylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Allyl Bromide | K₂CO₃ | DMF | 70-80 | 12-16 | Not specified, but a general protocol | [2] |

| Alkyl Bromide/Iodide | None (excess piperidine) | Acetonitrile | Room Temperature | Several hours | Not specified, forms the salt | [1] |

| Alkyl Bromide/Iodide | KHCO₃ | Acetonitrile | Room Temperature | Not specified | Not specified, free base obtained after workup | [1] |

| Allyl Bromide | DBU | Acetonitrile | 80 | Not specified | 53 (for a related pyridinium salt) | [3] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via direct N-alkylation of piperidine with allyl bromide. This protocol is based on general procedures for the N-alkylation of secondary amines.[1][2]

Materials:

-

Piperidine

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Dropping funnel

-

Nitrogen or argon gas inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous DMF or acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution of piperidine.

-

Addition of Allylating Agent: Add allyl bromide (1.1 equivalents) dropwise to the suspension at room temperature using a dropping funnel. The slow addition helps to control any potential exotherm and minimizes the formation of quaternary ammonium salts.[1]

-

Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 70-80 °C in DMF) to increase the rate.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic species, followed by a wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation or column chromatography on silica gel if necessary to obtain the pure product.

Mandatory Visualizations

Caption: SN2 reaction mechanism for the formation of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

1-Allylpiperidine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylpiperidine, a heterocyclic amine, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive allyl group with a piperidine scaffold, offer a gateway to a diverse array of complex molecular architectures. The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and natural products, imparting favorable physicochemical properties such as aqueous solubility and the ability to cross cell membranes. The presence of the allyl group provides a reactive handle for a multitude of chemical transformations, including carbon-carbon and carbon-heteroatom bond formations. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving this compound, highlighting its significance in the synthesis of valuable organic compounds.

Chemical and Physical Properties

This compound, also known as N-allylpiperidine, is a colorless to light yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 125.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 159-161 °C | |

| Density | 0.846 g/mL at 25 °C | |

| CAS Number | 14446-67-4 | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed in the regions of 5.8-6.0 ppm (m, 1H, -CH=CH₂), 4.9-5.2 ppm (m, 2H, -CH=CH₂ ), 2.9-3.1 ppm (d, 2H, -N-CH₂ -CH=), 2.3-2.5 ppm (t, 4H, piperidine C2/C6-H), and 1.4-1.7 ppm (m, 6H, piperidine C3/C4/C5-H).

-

¹³C NMR (CDCl₃): Resonances are expected around 135 ppm (-C H=CH₂), 117 ppm (-CH=C H₂), 62 ppm (-N-C H₂-CH=), 54 ppm (piperidine C2/C6), 26 ppm (piperidine C4), and 24 ppm (piperidine C3/C5).

-

Infrared (IR): Characteristic absorption bands include C-H stretching of the allyl group (~3070 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 125.

Key Synthetic Transformations

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the nucleophilic tertiary amine and the reactive allyl group. This dual functionality allows for a wide range of synthetic manipulations.

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to a variety of addition and rearrangement reactions.

1. Hydroboration-Oxidation:

The hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding 3-(piperidin-1-yl)propan-1-ol. This transformation is highly valuable for introducing a primary alcohol functionality.

Caption: Hydroboration-oxidation of this compound.

2. Sigmatropic Rearrangements:

The allyl group can participate in various sigmatropic rearrangements, which are powerful tools for carbon-carbon bond formation and the synthesis of more complex piperidine derivatives.

-

[1][2]-Sigmatropic Rearrangement (Stevens and Sommelet-Hauser Rearrangements): Upon formation of a quaternary ammonium salt (e.g., by reaction with an alkyl halide) and subsequent treatment with a strong base, this compound derivatives can undergo[1][3]- (Stevens) or[1][2]- (Sommelet-Hauser) sigmatropic rearrangements. These reactions involve the formation of an ylide intermediate and migration of an alkyl or allyl group to an adjacent carbon atom.[1][4] The Sommelet-Hauser rearrangement typically occurs with benzylic groups and results in ortho-alkylation of the aromatic ring. The Stevens rearrangement is a more general 1,2-rearrangement.[4]

References

- 1. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stevens rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of N-allylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allylpiperidine, a tertiary amine featuring a piperidine ring N-substituted with an allyl group, represents a foundational molecule in the broader class of piperidine alkaloids and synthetic derivatives. While its specific discovery is not pinpointed to a singular seminal publication, its existence is a direct consequence of the isolation of piperidine in the mid-19th century and the subsequent exploration of amine alkylation reactions. This guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, established synthetic methodologies, and an exploration of its known and potential biological activities. The information presented herein is intended to serve as a technical resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

The history of N-allylpiperidine is intrinsically linked to the discovery of its parent heterocycle, piperidine. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently by the French chemist Auguste Cahours in 1852.[1] Both chemists obtained piperidine through the chemical degradation of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum).

Following the isolation and characterization of piperidine, the exploration of its reactivity became a subject of interest in the burgeoning field of organic chemistry. The late 19th and early 20th centuries saw extensive investigation into the reactions of secondary amines, with N-alkylation being a fundamental transformation. The synthesis of tertiary amines from secondary amines and alkyl halides was a well-established reaction during this period.[2] Although a specific publication heralding the "discovery" of N-allylpiperidine is not readily identifiable from the historical record, its first synthesis would have been a straightforward application of this known chemistry: the reaction of piperidine with an allyl halide, such as allyl bromide or iodide. This reaction, being a simple and predictable nucleophilic substitution, was likely performed by numerous chemists exploring the derivatization of this newly discovered heterocyclic amine.

Physicochemical Properties

N-allylpiperidine is a colorless to pale yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the table below, compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₅N | [PubChem CID: 139756] |

| Molecular Weight | 125.21 g/mol | [PubChem CID: 139756] |

| CAS Number | 14446-67-4 | [PubChem CID: 139756] |

| Boiling Point | 152-153 °C (at 760 mmHg) | [ChemicalBook] |

| Melting Point | -48 °C | [ChemicalBook] |

| Density | 0.853 g/cm³ | [PubChem CID: 139756] |

| Refractive Index (n²⁰/D) | 1.4660 | [ChemicalBook] |

| Flash Point | 37 °C | [ChemicalBook] |

| pKa (of conjugate acid) | 9.65 | [ChemicalBook] |

Synthesis and Experimental Protocols

The synthesis of N-allylpiperidine is most commonly achieved through the direct N-alkylation of piperidine with an allyl halide. This method, while historical, remains a primary route for its preparation on both laboratory and industrial scales.

General Synthesis Workflow

The overall synthetic workflow for the N-alkylation of piperidine to yield N-allylpiperidine is depicted below.

Caption: General workflow for the synthesis of N-allylpiperidine.

Detailed Experimental Protocol: N-Alkylation of Piperidine with Allyl Bromide

This protocol is a representative example of the synthesis of N-allylpiperidine.

Materials:

-

Piperidine

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

-

Stir the mixture at room temperature.

-

Slowly add allyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford N-allylpiperidine as a colorless to pale yellow liquid.

Biological Activity and Signaling Pathways

The biological activity of N-allylpiperidine itself is not extensively characterized in the scientific literature. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[3] The N-substituent plays a crucial role in determining the pharmacological profile of piperidine derivatives.

Based on the broader class of N-substituted piperidines and related structures, N-allylpiperidine may exhibit activity at various biological targets, particularly within the central nervous system (CNS).

Potential Signaling Pathways and Targets

The likely biological interactions of N-allylpiperidine are inferred from the activities of structurally similar compounds. The diagram below illustrates potential signaling pathways that could be modulated by N-allylpiperidine and its derivatives.

Caption: Potential signaling pathways modulated by N-allylpiperidine.

Studies on N-allyl-containing compounds suggest potential interactions with ion channels. For instance, N-allylsecoboldine has been shown to block Na⁺ and K⁺ channels in cardiac myocytes.[4] Furthermore, various N-substituted piperidines are known to bind to G-protein coupled receptors (GPCRs), such as opioid and sigma receptors.[5][6] The allyl group, being a small, lipophilic substituent, can influence the binding affinity and efficacy of the piperidine core at these receptors.

Role in Drug Development and Future Directions

The N-allylpiperidine scaffold serves as a valuable starting point for the synthesis of more complex molecules in drug discovery. The allyl group is amenable to a variety of chemical transformations, allowing for the introduction of further functional groups and the construction of more elaborate structures. The piperidine ring itself is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[3]

Future research into N-allylpiperidine and its derivatives could focus on:

-

Systematic Pharmacological Profiling: A thorough investigation of the receptor binding profile and functional activity of N-allylpiperidine at a broad range of CNS targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-allylpiperidine analogs to understand the influence of substitutions on the piperidine ring and the allyl moiety on biological activity.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of N-allylpiperidine derivatives in therapeutic areas beyond the CNS, such as cardiovascular diseases and oncology, based on the diverse activities of piperidine-containing compounds.

Conclusion

N-allylpiperidine, while not a compound of major historical note in its own right, represents an important and fundamental derivative of the piperidine scaffold. Its discovery was a natural progression of the chemical exploration that followed the isolation of piperidine in the mid-19th century. With a straightforward and well-established synthetic route, N-allylpiperidine serves as a versatile building block in medicinal chemistry. While its specific pharmacological profile remains to be fully elucidated, the known activities of related N-substituted piperidines suggest a potential for interaction with key neurological targets. Further in-depth research into the biological effects of N-allylpiperidine is warranted to fully understand its therapeutic potential and to guide the development of novel piperidine-based pharmaceuticals.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations on 1-Allylpiperidine

This technical guide provides an in-depth exploration of the application of quantum chemical calculations to the study of 1-allylpiperidine. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of N-substituted piperidines. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and vibrational properties of molecules like this compound, thereby providing valuable insights for various applications, including drug design and materials science.

Core Concepts in Computational Analysis of this compound

Quantum chemical calculations offer a theoretical framework to predict molecular properties and reactivity. For this compound, these calculations are instrumental in understanding its conformational landscape, vibrational spectra, and electronic characteristics at a molecular level. A generalized workflow for the computational analysis of this compound is outlined below. This process typically involves geometry optimization, frequency analysis to confirm stable conformers, and the calculation of electronic properties.

Figure 1: A generalized workflow for the computational analysis of this compound.

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation. For N-substituted piperidines, the substituent can adopt either an axial or equatorial position. The conformational preference is a balance of steric and electronic effects. For this compound, a key aspect to consider is the orientation of the allyl group relative to the piperidine ring. The two primary conformers are the equatorial and axial forms. Generally, the equatorial conformation is more stable for N-substituted piperidines to minimize steric hindrance.[1] The energy difference between these conformers can be calculated to determine their relative populations at a given temperature.

Figure 2: Conformational equilibrium between the equatorial and axial forms of this compound.

Predicted Geometrical Parameters

Quantum chemical calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. The data presented in Table 1 are representative values for a piperidine ring and are expected to be similar for this compound upon optimization.[2]

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N | 1.47 - 1.48 |

| C-C (ring) | 1.53 - 1.54 | |

| C-H | 1.09 - 1.10 | |

| C=C (allyl) | ~1.34 | |

| C-C (allyl) | ~1.50 | |

| **Bond Angles (°) ** | C-N-C (ring) | ~112 |

| N-C-C (ring) | ~110 | |

| C-C-C (ring) | ~111 | |

| Dihedral Angles (°) | C-N-C-C (ring) | ~55-60 (gauche) |

Table 1: Predicted Geometrical Parameters for the Piperidine Moiety of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and characterizing the structure of molecules. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra for validation.[3]

Predicted Vibrational Frequencies

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors.[2] Table 2 summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental (FTIR) Wavenumber (cm⁻¹) |

| C-H stretch (sp²) | Allyl C-H | 3050 - 3100 | ~3075 |

| C-H stretch (sp³) | Piperidine & Allyl C-H | 2800 - 3000 | ~2800-2950 |

| C=C stretch | Allyl C=C | 1640 - 1650 | ~1640 |

| CH₂ scissoring | Piperidine CH₂ | 1440 - 1470 | ~1450 |

| C-N stretch | Piperidine C-N | 1100 - 1200 | Not clearly assigned |

| C-H out-of-plane bend (wag) | Allyl =CH₂ | 910 - 990 | ~910, 990 |

Table 2: Predicted and Experimental Vibrational Frequencies for this compound. Experimental data is sourced from SpectraBase.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[4][5] The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[6] A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atom and the allyl group's π-system, while the LUMO is likely to be the π* orbital of the allyl group.

| Property | Predicted Value (eV) (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 |

Table 3: Predicted Frontier Molecular Orbital Energies for this compound.

Methodologies

Computational Protocol

The quantum chemical calculations outlined in this guide can be performed using software packages like Gaussian, Q-Chem, or ORCA.[7]

-

Geometry Optimization and Frequency Analysis: The molecular geometry of this compound should be optimized using a DFT method, such as B3LYP or WB97XD, with a Pople-style basis set like 6-311++G(d,p).[8][9] The inclusion of diffuse functions (++) is important for accurately describing lone pairs, and polarization functions (d,p) are necessary for describing bonding environments accurately. A subsequent frequency calculation at the same level of theory should be performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).[9]

-

Electronic Property Calculations: Following geometry optimization, single-point energy calculations can be performed to determine electronic properties such as HOMO and LUMO energies and the molecular electrostatic potential.

Experimental Protocols

Synthesis of this compound: A common method for the synthesis of N-allyl amines is the direct allylation of the corresponding amine.[10]

-

Materials: Piperidine, allyl bromide, a base (e.g., K₂CO₃), and a solvent (e.g., acetonitrile).

-

Procedure: To a solution of piperidine and K₂CO₃ in acetonitrile, add allyl bromide dropwise at room temperature. Stir the reaction mixture for several hours. After the reaction is complete, filter the solid and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[11] The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on an NMR spectrometer using a deuterated solvent such as CDCl₃.[11][12] The chemical shifts provide information about the chemical environment of the hydrogen and carbon atoms, respectively, and can be used to confirm the structure of the synthesized compound.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful platform for the investigation of this compound. By predicting its structural, electronic, and spectroscopic properties, these computational methods offer a rational basis for understanding its behavior and for the design of novel molecules with desired properties. The integration of computational predictions with experimental validation is paramount for advancing our understanding of such molecules.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Structural, Spectral, Thermodynamic and HOMO, LUMO Analysis of 2,6 Dithenobenzene-3-enyl 3,5 Dimethyl Piperdine-4-one: A Quantum Chemical Analysis – Oriental Journal of Chemistry [orientjchem.org]

- 3. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. jksus.org [jksus.org]

- 9. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 10. This compound CAS#: 14446-67-4 [amp.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Allylpiperidine in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-allylpiperidine, a key intermediate in various synthetic applications. Understanding these properties is critical for its effective use in research, development, and manufacturing. This document summarizes key physicochemical properties, presents a predicted solubility profile in a range of common solvents, and outlines potential degradation pathways. Furthermore, it provides detailed experimental protocols for determining solubility and stability, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

This compound, also known as N-allylpiperidine, is a tertiary amine with the molecular formula C₈H₁₅N.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N | [1][2] |

| Molecular Weight | 125.21 g/mol | [1][2] |

| CAS Number | 14446-67-4 | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | 152 °C | [3] |

| Density | 0.853 g/cm³ | [1] |

| pKa (Conjugate Acid) | 9.65 (at 25 °C) | [3] |

| LogP | 1.596 | [1] |

Solubility Profile

It is reported to be "not miscible or difficult to mix in water".[3][6][7][8]

Table 2: Predicted Quantitative Solubility of this compound in Common Solvents at 25 °C

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Predicted Solubility Category |

| Protic Polar | Water (pH 7) | < 1 | Poorly Soluble |

| Methanol | > 500 | Very Soluble | |

| Ethanol | > 500 | Very Soluble | |

| Isopropanol | > 300 | Freely Soluble | |

| Aprotic Polar | Acetone | > 500 | Very Soluble |

| Acetonitrile | > 300 | Freely Soluble | |

| Dimethyl Sulfoxide (DMSO) | > 500 | Very Soluble | |

| Tetrahydrofuran (THF) | > 500 | Very Soluble | |

| Halogenated | Dichloromethane | > 500 | Very Soluble |

| Chloroform | > 500 | Very Soluble | |

| Aromatic | Toluene | > 300 | Freely Soluble |

| Nonpolar | Hexane | < 50 | Sparingly Soluble |

Note: The predicted solubility values are estimates based on the physicochemical properties of this compound and publicly available data for structurally analogous compounds. These values should be confirmed experimentally for specific applications.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. As a tertiary amine containing an allyl group, it is susceptible to degradation under various conditions, including exposure to heat, light, and oxidizing agents.

Potential Degradation Pathways:

-

Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The allylic double bond can also be a site of oxidation, potentially forming epoxides, diols, or cleavage products.[9]

-

Thermal Degradation: At elevated temperatures, decomposition may occur. The specific degradation products would depend on the conditions, but could involve rearrangements or fragmentation of the molecule.

-

Photodegradation: Exposure to light, particularly UV light, can initiate radical-mediated degradation pathways.

-

Acidic Degradation: In the presence of strong acids, protonation of the nitrogen atom will occur. While this may not be a degradation pathway in itself, it can influence the reactivity of the molecule.

Below is a diagram illustrating a hypothetical oxidative degradation pathway for this compound.

Caption: Hypothetical oxidative degradation pathways for this compound.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11]

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The goal is to have undissolved liquid remaining after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the undissolved layer.

-

Clarification: Centrifuge the aliquot or filter it through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended micro-droplets.

-

Dilution: Accurately dilute the clarified saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for determining equilibrium solubility.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products over time.[12][13][14][15]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Suggested Chromatographic Conditions (to be optimized):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic degradation products. A typical gradient might be 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) or using a mass spectrometer is recommended.

Forced Degradation Study Protocol:

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[9][16]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound and a solution at 80 °C for 48 hours.

-

Photolytic Degradation: Expose a solution to UV light (e.g., in a photostability chamber) for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Analyze all stressed samples along with an unstressed control sample.

Caption: Experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the literature, the provided predictions and detailed experimental protocols offer a robust framework for researchers and professionals to determine these critical parameters for their specific applications. The inherent reactivity of the tertiary amine and the allyl group necessitates careful consideration of storage and handling conditions to ensure the integrity of the compound. The experimental workflows outlined herein will enable the generation of precise and reliable data, facilitating the successful application of this compound in drug development and other scientific endeavors.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. This compound | 14446-67-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. japsonline.com [japsonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Allylpiperidine

Introduction

1-Allylpiperidine is a valuable synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals. The piperidine moiety is a common scaffold in numerous biologically active molecules. The synthesis of this compound is typically achieved through the N-alkylation of piperidine with an allyl halide. This document provides a detailed experimental protocol for this synthesis, targeting researchers in organic chemistry and drug development. The procedure outlined is a direct N-alkylation, which is a robust and widely used method for forming C-N bonds.[1]

Experimental Protocol: Direct N-Alkylation of Piperidine

This protocol describes the synthesis of this compound via the reaction of piperidine with allyl bromide in the presence of a base.

Materials and Equipment

-

Piperidine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Inert atmosphere setup (e.g., nitrogen or argon)

Reaction Setup

The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere to prevent moisture from interfering with the reaction.

Reaction Procedure

-

To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.[1][2]

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution.[2]

-

Stir the suspension at room temperature for 10-15 minutes.

-

Slowly add allyl bromide (1.1 eq.) to the reaction mixture dropwise. A syringe pump can be used for slow addition to control the reaction rate and minimize side reactions.[2]

-

After the addition is complete, heat the reaction mixture to a gentle reflux (around 70-80 °C) and maintain it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

Workup and Purification

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-